1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester
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Overview
Description
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H28N2O6. It is known for its unique structure, which includes a piperazine ring substituted with three carboxylic acid groups and two tert-butyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester can be compared with similar compounds such as:
- 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 1,4-Bis(Boc)piperazine-2-carboxylic acid These compounds share similar structural features but may differ in their chemical reactivity and applications. The unique combination of three carboxylic acid groups and two tert-butyl ester groups in this compound makes it particularly versatile for various research purposes .
Properties
Molecular Formula |
C15H25N2O6- |
---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/p-1 |
InChI Key |
IIZGWFQKLVCLLA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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